a-(Boc-amino)-3-hydroxybenzeneacetic acid

Descripción general

Descripción

a-(Boc-amino)-3-hydroxybenzeneacetic acid: is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a hydroxy group attached to a benzene ring. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly significant in the field of peptide synthesis and organic chemistry due to its stability and ease of deprotection.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of a-(Boc-amino)-3-hydroxybenzeneacetic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods: In an industrial setting, the production of Boc-protected compounds often involves large-scale batch reactions. The process includes the use of automated reactors to control temperature, pressure, and reaction time precisely. The Boc protection is followed by purification steps such as crystallization or chromatography to isolate the desired product .

Análisis De Reacciones Químicas

Types of Reactions: a-(Boc-amino)-3-hydroxybenzeneacetic acid can undergo various chemical reactions, including:

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: KMnO4, CrO3

Reducing Agents: NaBH4, LiAlH4

Bases: Triethylamine, pyridine

Acids: Hydrochloric acid (HCl), sulfuric acid (H2SO4)

Major Products Formed:

- Oxidation of the hydroxy group leads to the formation of a carbonyl compound.

- Reduction of the carbonyl group results in the regeneration of the hydroxy compound.

- Substitution reactions can yield various derivatives depending on the nucleophile used .

Aplicaciones Científicas De Investigación

Peptide Synthesis

The Boc group is widely used in peptide synthesis due to its stability under basic conditions and ease of removal under acidic conditions. This compound can be utilized as an intermediate in the synthesis of peptides, particularly those containing aromatic amino acids. The ability to introduce the Boc group selectively allows for the construction of complex peptide architectures.

Drug Development

Research has shown that derivatives of a-(Boc-amino)-3-hydroxybenzeneacetic acid can serve as precursors to biologically active compounds. For instance, modifications to the aromatic ring can lead to compounds with enhanced pharmacological properties, making them candidates for drug development targeting various diseases.

Synthesis of Novel Amino Acids

The compound can be employed in synthesizing novel amino acids that exhibit unique properties or biological activities. The Boc-protected amino group allows for further functionalization, enabling the creation of amino acids with tailored characteristics for specific applications in medicinal chemistry.

Case Study 1: Synthesis of Peptidomimetics

In a study published in RSC Advances, researchers demonstrated the utility of Boc-protected amino acids in synthesizing peptidomimetics. The study highlighted how this compound was used as a building block to create cyclic peptides that mimic natural proteins, showcasing its potential in drug design and development .

Case Study 2: Development of Anticancer Agents

A research article detailed the synthesis of anticancer agents derived from this compound. By modifying the compound's structure, researchers were able to enhance its activity against cancer cell lines, illustrating its application in developing targeted therapies .

Data Tables

| Application Area | Description | Example Use Case |

|---|---|---|

| Peptide Synthesis | Utilization in constructing peptides with aromatic residues | Synthesis of cyclic peptides |

| Drug Development | Modification leads to biologically active compounds | Anticancer agents |

| Novel Amino Acid Synthesis | Creation of unique amino acids with tailored properties | Development of specialized therapeutic agents |

Mecanismo De Acción

The mechanism of action of a-(Boc-amino)-3-hydroxybenzeneacetic acid primarily involves the protection and deprotection of the amino group. The Boc group is introduced to protect the amino group from unwanted reactions. During deprotection, the Boc group is removed under acidic conditions, revealing the free amino group for subsequent reactions . The molecular targets and pathways involved include the formation of carbamate intermediates and the generation of tert-butyl cations during deprotection .

Comparación Con Compuestos Similares

N-tert-butoxycarbonyl-L-phenylalanine: Another Boc-protected amino acid used in peptide synthesis.

N-tert-butoxycarbonyl-L-tyrosine: Similar to a-(Boc-amino)-3-hydroxybenzeneacetic acid but with a different aromatic side chain.

N-tert-butoxycarbonyl-L-serine: Contains a Boc-protected amino group and a hydroxy group on the side chain.

Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring, which provides distinct reactivity and stability compared to other Boc-protected amino acids. Its hydroxy group allows for additional functionalization, making it a versatile intermediate in organic synthesis .

Actividad Biológica

a-(Boc-amino)-3-hydroxybenzeneacetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The presence of both a Boc-protected amino group and a hydroxy group enhances its reactivity and versatility in various biochemical applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

The biological activity of this compound is largely attributed to its ability to participate in various chemical reactions. The hydroxy group can be oxidized to form carbonyl compounds, while the amino group allows for further functionalization upon deprotection. This dual functionality enables the compound to interact with biological systems in several ways:

- Enzyme Interaction : The compound may act as an inhibitor or modulator of certain enzymes, influencing metabolic pathways.

- Antioxidant Activity : The hydroxy group contributes to its potential as an antioxidant, scavenging free radicals and reducing oxidative stress.

- Peptide Synthesis : Its structure allows it to serve as a building block in peptide synthesis, which is crucial for developing peptide-based therapeutics .

Antioxidant Properties

Research indicates that derivatives of phenolic compounds exhibit significant antioxidant activity. The ethyl acetate extract of related compounds has shown the ability to inhibit oxidative damage in proteins, suggesting that this compound may similarly protect against oxidative stress .

Anti-inflammatory Effects

Studies have demonstrated that compounds with similar structures possess anti-inflammatory properties. For instance, extracts containing phenolic compounds have been shown to reduce carrageenan-induced paw edema in animal models, indicating potential applications in treating inflammatory conditions .

Antimicrobial Activity

Preliminary studies suggest that this compound and its derivatives may exhibit antimicrobial properties against various bacterial strains. This activity is attributed to the presence of the hydroxy group, which can disrupt bacterial cell membranes or interfere with metabolic processes .

Case Studies and Research Findings

Propiedades

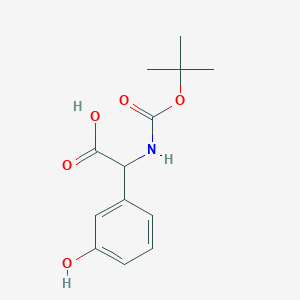

IUPAC Name |

2-(3-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5/c1-13(2,3)19-12(18)14-10(11(16)17)8-5-4-6-9(15)7-8/h4-7,10,15H,1-3H3,(H,14,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWZGHJNAVZKAIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39274-53-8 | |

| Record name | 2-{[(tert-butoxy)carbonyl]amino}-2-(3-hydroxyphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.